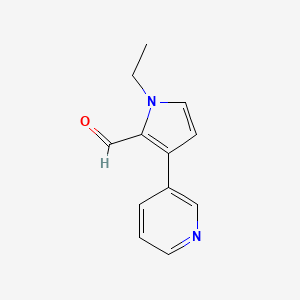
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a pyrrole ring substituted with an ethyl group and a pyridinyl group, along with an aldehyde functional group. Its distinct structure makes it a valuable subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. These methods often employ automated systems to control reaction parameters and ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted pyridinyl derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-amine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical reactivity and biological activity.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-yl)methanol:
The uniqueness of this compound lies in its combination of functional groups and ring systems, which provide a versatile platform for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-ethyl-3-pyridin-3-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-7-5-11(12(14)9-15)10-4-3-6-13-8-10/h3-9H,2H2,1H3 |
Clé InChI |
HEOPPNJFJKBQSA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C1C=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
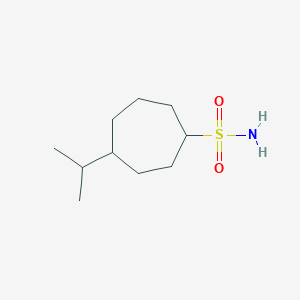
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13175339.png)
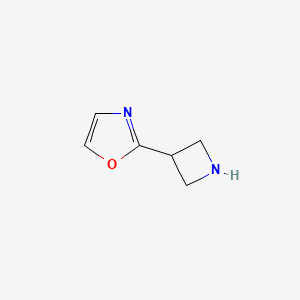


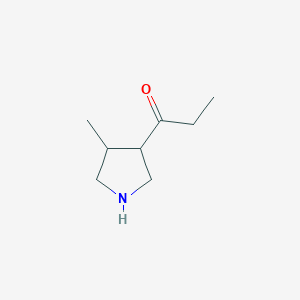
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
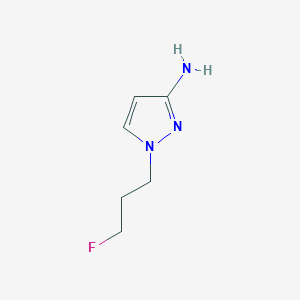

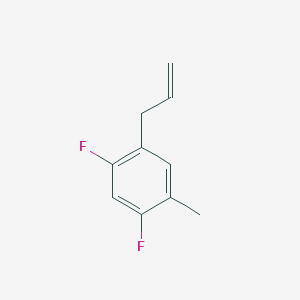
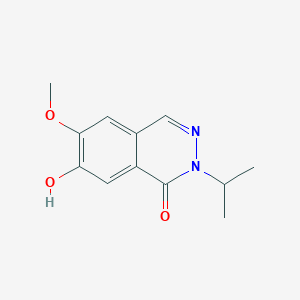
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
